molecular formula C15H21N3O2S B1666629 Afobazole CAS No. 173352-21-1

Afobazole

Cat. No. B1666629
M. Wt: 307.4 g/mol
InChI Key: WWNUCVSRRUDYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Afobazole is chemically identified as 4- [2- [ (6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine;dihydrochloride . It is a dihydroimidazobenzodiazepine derivative . This structural distinction from classical benzodiazepines, such as diazepam and alprazolam, results in a unique molecular architecture that underlies its distinct pharmacological properties .


Chemical Reactions Analysis

The physicochemical properties of Afobazole have been studied . Methods for the determination of impurities (TLC, HPLC) and identification and assay of the drug (UV spectrophotometry, HPLC) have been developed .


Physical And Chemical Properties Analysis

Afobazole is quickly absorbed from the digestive tract . It is intensively distributed over well-vascularized organs . Afobazole passes firstly through the liver, the other main directions of metabolism are hydroxylation on the aromatic ring of the benzimidazole cycle and oxidation by the morpholino fragment .

Scientific Research Applications

1. Parkinson’s Disease Research

  • Application : Afobazole has been used in research related to Parkinson’s disease, a neurodegenerative disorder. The drug was administered to mice with a 6-hydroxidodamine (6-OHDA) lesion of the striatum, a model of Parkinson’s disease .
  • Methods : The mice were treated with Afobazole, selective Sigma1R agonist PRE-084, selective Sigma1R antagonist BD-1047, and a combination of BD-1047 with Afobazole or PRE-084 for 14 days, starting 14 days after the surgery .
  • Results : The deferred administration of Afobazole restored the intrastriatal dopamine content in the 6-OHDA-lesioned striatum and facilitated motor behavior in rotarod tests . The action of Afobazole accorded with the effect of Sigma1R selective agonist PRE-084 and was blocked by Sigma1R selective antagonist BD-1047 .

2. Ischemia Research

  • Application : Afobazole has been shown to reduce neuronal and glial cell injury following ischemia and acidosis, which play important roles following an ischemic stroke .
  • Methods : Experiments were carried out on isolated microglia from neonatal rats and cortical neurons from embryonic rats .

3. Microglial Function

  • Application : Afobazole has been used to study the modulation of microglial function via activation of both σ-1 and σ-2 receptors .
  • Methods : The study involved the use of isolated microglial cells and the application of ATP and UTP .
  • Results : Activation of σ receptors by Afobazole decreased intracellular calcium elevation produced by focal application of ATP and UTP in isolated microglial cells . Furthermore, Afobazole blocked membrane currents elicited by rapid application of ATP in microglial cells .

4. Myocardium Remodeling

  • Application : Afobazole has been used in research related to the prevention of pathological remodeling of the myocardium, which is a key factor in the progression of heart diseases .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The study found that Afobazole prevented the development of pathological remodeling of the myocardium, maintained its inotropic function, and decreased the plasma level of brain natriuretic peptide, a known biochemical marker of chronic heart disease failure .

5. Dopamine Level Restoration

  • Application : Afobazole has been used in research related to the restoration of dopamine levels in a 6-hydroxidodamine (6-OHDA) model of Parkinson’s disease .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : Afobazole prevented a decrease in the dopamine level in the 6-OHDA-damaged striatum of the experimental animals and did not affect the contents of norepinephrine, serotonin, or its metabolites in the striatum of both the control and 6-OHDA-treated mice .

4. Anxiety and Stress

  • Application : Afobazole is used clinically in Russia as an anxiolytic . It has been shown to reduce symptoms of anxiety and stress.
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : Patients treated with Afobazole reported a reduction in symptoms of anxiety and stress .

5. Neuroprotection

  • Application : Afobazole has been used in research related to neuroprotection. It has been shown to protect neurons from damage caused by various factors .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : Afobazole was found to provide neuroprotective effects in various experimental models .

Safety And Hazards

Afobazole demonstrates a favorable safety and tolerability profile . In contrast to benzodiazepines and other classical anxiolytics, which often cause sedation, cognitive impairment, and dependence, Afobazole does not cause these side effects . It does not have addictive properties or withdrawal syndrome .

Future Directions

Given the increasing prevalence of anxiety disorders and the growing interest in nootropics, Afobazole’s unique combination of anxiolytic and cognitive-enhancing properties warrants further investigation and development to exploit its therapeutic potential fully . The obtained data indicate that Afobazole, in the BALB/c mouse model of FVS, promotes the reduction in social behavior disorders, specifically, improves the behavior directed at procreation and offspring protection .

properties

IUPAC Name

4-[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-2-20-12-3-4-13-14(11-12)17-15(16-13)21-10-7-18-5-8-19-9-6-18/h3-4,11H,2,5-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNUCVSRRUDYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169606
Record name Fabomotizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fabomotizole

CAS RN

173352-21-1
Record name Afobazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173352-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fabomotizole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173352211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fabomotizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13623
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fabomotizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FABOMOTIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F8K1X115C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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